1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling with Pyridine Derivative: The final step involves coupling the benzylpiperidine intermediate with a pyridine derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-benzylpiperidin-4-yl)azetidin-3-ylmethanol
- methyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate
Uniqueness
1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-N-[(3-methylpyridin-4-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O/c1-20-16-26-12-9-22(20)17-27-25(30)23-8-5-13-29(19-23)24-10-14-28(15-11-24)18-21-6-3-2-4-7-21/h2-4,6-7,9,12,16,23-24H,5,8,10-11,13-15,17-19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXBOLBNFYTSOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CNC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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